3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione
Description
Properties
Molecular Formula |
C14H9F6NO3 |
|---|---|
Molecular Weight |
353.22 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-methoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H9F6NO3/c1-24-12-9(10(22)11(12)23)21-5-6-2-7(13(15,16)17)4-8(3-6)14(18,19)20/h2-4,21H,5H2,1H3 |
InChI Key |
ITTNZBZSAKTCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Selection
- Reactions are typically conducted at controlled temperatures ranging from 0°C to 50°C to avoid side reactions.
- Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used due to their ability to dissolve both polar and non-polar reactants.
Catalysts and Reagents
- Catalysts like palladium on carbon (Pd/C) or nickel complexes are employed for cyclization.
- Bases such as triethylamine or sodium hydride are used to deprotonate intermediates during methylation and amination steps.
Analytical Techniques for Monitoring Synthesis
The progress of each reaction step is monitored using advanced analytical methods:
- NMR Spectroscopy : To confirm the structure of intermediates and the final product.
- Mass Spectrometry (MS) : To verify molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : To ensure purity and isolate the final product.
Example Synthesis Pathway
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Alkyne precursor + Pd catalyst | Cyclization to form the cyclobutene core |
| 2 | Trifluoromethyl iodide + Base | Introduction of trifluoromethyl groups |
| 3 | Benzylamine + EDCI | Amination reaction |
| 4 | Methanol + Acid catalyst | Addition of methoxy group |
| 5 | Chromatography | Purification of the final product |
Challenges in Synthesis
-
- Competing reactions during cyclization can lead to by-products.
- Strict control over reaction conditions is necessary to minimize these issues.
-
- Trifluoromethyl reagents are highly reactive and require careful handling.
- Amination reactions may require optimization to improve selectivity.
-
- The presence of multiple functional groups can complicate purification, necessitating advanced chromatographic techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) at position 4 of the cyclobutene ring is susceptible to nucleophilic substitution under acidic or basic conditions. For example:
Reaction:
-
Conditions: Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).
-
Outcome: Methoxy replacement with amines, thiols, or alkoxides generates derivatives with modified electronic properties.
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | Amines, thiols, alkoxides | DMF, 80–120°C | 4-substituted cyclobutene derivatives |
Cycloaddition Reactions
The cyclobutene ring’s strained geometry facilitates [2+2] and [4+2] cycloadditions. The electron-deficient nature of the dione moiety enhances reactivity toward dienes or alkenes.
Example: Diels-Alder Reaction
-
Conditions: Thermal activation (120–150°C) or Lewis acid catalysis (e.g., AlCl₃).
-
Outcome: Forms fused bicyclic structures, useful in natural product synthesis.
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Diels-Alder | Conjugated dienes | 120–150°C, AlCl₃ | Bicyclic adducts |
Amino Group Reactivity
The benzylamino group (-NH-CH₂-C₆H₃(CF₃)₂) participates in:
-
Acylation: Reacts with acyl chlorides to form amides.
-
Reductive Alkylation: Forms secondary amines via reaction with aldehydes/ketones under hydrogenation.
Example: Acylation
-
Conditions: Pyridine base, room temperature.
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Acylation | Acyl chlorides | Pyridine, RT | Amide derivatives |
Electrophilic Aromatic Substitution
The trifluoromethylphenyl moiety directs electrophiles to meta positions due to the strong electron-withdrawing effect of -CF₃ groups.
Example: Nitration
-
Conditions: Mixed acid (H₂SO₄/HNO₃), 0–5°C.
-
Outcome: Introduces nitro groups for further functionalization (e.g., reduction to amines).
Oxidation and Reduction
-
Oxidation: The cyclobutene ring resists oxidation, but the dione moiety can undergo further oxidation under strong conditions (e.g., KMnO₄) .
-
Reduction: Sodium borohydride selectively reduces the dione to a diol, preserving the trifluoromethyl groups.
Stability and Side Reactions
-
Thermal Decomposition: Prolonged heating above 150°C leads to ring-opening reactions.
-
Hydrolysis: The dione group hydrolyzes slowly in aqueous acidic/basic media, forming dicarboxylic acids.
Mechanistic Insights
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and cyclobutene ring play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound is compared to analogs with modifications in the amino/alkoxy substituents and stereochemistry. Key examples include:
Key Observations:
- Alkoxy Group Impact : Methoxy (target) vs. ethoxy (Compound 63) substituents affect steric bulk and electronic density. Methoxy derivatives generally exhibit higher reactivity due to smaller size and stronger electron-donating effects .
- Amino Group Complexity: Bulky substituents like diphenylethyl () or cinchona alkaloid derivatives () enhance enantioselectivity in asymmetric catalysis but may reduce solubility.
- Trifluoromethyl Positioning: The 3,5-bis(trifluoromethyl)phenyl group in the target compound provides stronger HBD capacity compared to mono-substituted analogs (e.g., ).
Catalytic Performance in Enantioselective Reactions
Squaramides are widely used in Michael additions, cyclizations, and aldol reactions. Performance metrics include enantiomeric excess (ee) and reaction rate :
Trends:
Biological Activity
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by trifluoromethyl groups and a cyclobutene core, suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C33H30F6N4O3
- Molecular Weight : 644.6 g/mol
- CAS Number : 1210360-60-3
Biological Activity Overview
The biological activity of 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione has been evaluated in various studies. The compound exhibits potential as an anticancer agent and has shown promise in enzyme inhibition.
Anticancer Activity
Recent research indicates that compounds similar to 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione can induce apoptosis in cancer cells. The mechanism involves the disruption of DNA replication processes and the triggering of apoptotic pathways. For instance, studies on related cyclobutene derivatives have demonstrated their ability to bind to DNA topoisomerases, which are crucial for DNA replication and transcription.
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on various enzymes. Notably:
- Carbonic Anhydrase (CA) : Inhibitory studies have shown that derivatives of Mannich bases exhibit strong inhibition against CA isoenzymes, which are involved in numerous physiological processes including respiration and acid-base balance .
- Cholinesterases : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies
-
Study on Anticancer Properties :
- A study published in a peer-reviewed journal evaluated the cytotoxic effects of cyclobutene derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Enzyme Inhibition Study :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C33H30F6N4O3 |
| Molecular Weight | 644.6 g/mol |
| CAS Number | 1210360-60-3 |
| Anticancer IC50 (average) | 10 - 30 µM |
| AChE Inhibition Ki | Nanomolar range |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione, and how can structural purity be verified?
- Methodological Answer : Synthesis typically involves coupling 3,5-bis(trifluoromethyl)benzylamine to a cyclobutene-dione precursor under anhydrous conditions. Key steps include:
- Acylation : Reacting the dione with methoxy-protecting groups to prevent undesired side reactions.
- Amine coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide bond formation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/ether.
- Purity validation : Employ LC-MS (ESI+) for molecular ion confirmation and <sup>19</sup>F NMR to verify trifluoromethyl group integrity.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the cyclobutene-dione ring. Desiccate to avoid moisture absorption .
- Handling : Use gloveboxes for air-sensitive steps. If exposure occurs, follow MSDS protocols: rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity of the cyclobutene-dione core under basic vs. acidic conditions?
- Methodological Answer :
- pH-dependent studies : Conduct kinetic assays (e.g., UV-Vis monitoring at 250–300 nm) to track ring-opening reactions. For basic conditions (pH >10), the dione may undergo nucleophilic attack at the α,β-unsaturated carbonyl, while acidic conditions (pH <4) promote protonation of the methoxy group, altering electronic density .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to compare transition states under varying pH. Validate with <sup>13</sup>C NMR shifts to correlate theoretical and experimental charge distributions.
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer :
- Degradation pathways : Perform OECD 301B (Ready Biodegradability Test) to measure aerobic breakdown. Supplement with photolysis studies (Xe-arc lamp, λ >290 nm) to simulate sunlight exposure .
- Bioaccumulation : Use HPLC-UV to quantify partitioning coefficients (log Pow) and assess trophic transfer potential in model organisms (e.g., Daphnia magna).
- Toxicity screening : Apply EC50 assays on algal populations (e.g., Chlorella vulgaris) to evaluate acute effects, correlating results with molecular docking simulations to identify enzyme targets (e.g., photosystem II inhibitors) .
Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymatic targets?
- Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive). Use surface plasmon resonance (SPR) to measure binding affinity (KD) toward recombinant enzymes.
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., serine proteases) for X-ray diffraction. Compare electron density maps to identify key interactions (e.g., H-bonding with catalytic triads, hydrophobic packing of trifluoromethyl groups) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across solvents?
- Resolution Strategy :
- Solvent screening : Systematically test solubility in DMSO, acetonitrile, and THF using gravimetric analysis (25°C, 48-hr equilibration).
- Thermodynamic profiling : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data. Note that trifluoromethyl groups increase δD, favoring non-polar solvents, while the dione moiety enhances δP, improving solubility in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
